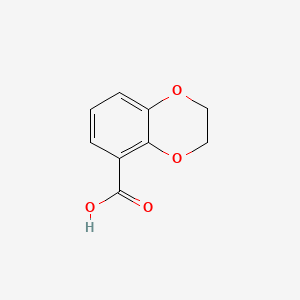

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid

Description

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: 4442-53-9) is a bicyclic organic compound featuring a benzodioxane core (1,4-benzodioxine) fused with a carboxylic acid group at the 5-position. Its molecular formula is C₉H₈O₄ (molecular weight: 180.16 g/mol), and it is alternatively named 7,10-dioxabicyclo[4.4.0]deca-1,3,5-triene-2-carboxylic acid . This compound serves as a versatile building block in pharmaceutical and organic synthesis due to its reactive carboxylic acid group and the electron-rich benzodioxane ring, which enables diverse functionalization .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLSWKVAHAJSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196168 | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-53-9 | |

| Record name | 1,4-Benzodioxan-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-1,4-BENZODIOXIN-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MM53EOJ8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid:

Cyclization Reaction: This method involves the use of appropriate chemical reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization and oxidation reactions, optimized for high yield and purity. The specific conditions and reagents used may vary depending on the desired scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial and Anti-inflammatory Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid exhibit notable antibacterial and anti-inflammatory activities. These properties make it a candidate for developing new therapeutic agents. For instance, studies have shown that compounds containing this structure can inhibit urease activity, which is crucial for treating infections caused by Helicobacter pylori .

Synthesis of Drug Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. A notable method involves the preparation of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid through a reaction involving 3,4-dihydroxy benzaldehyde and 1,2-dibromoethane under alkaline conditions. This method demonstrates high chemical yields (up to 90%) and is suitable for industrial production .

Catalytic Applications

Enantioselective Synthesis

The compound has been utilized in enantioselective synthesis processes. A versatile catalyst system involving iridium complexes has been developed for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxanes. This method allows for the production of enantiomerically enriched compounds with high yields and selectivities (up to 97:3 enantiomeric ratio) using specific bidentate phosphine ligands .

Cosmetic Formulations

Skin Care Products

The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits. Its anti-inflammatory properties can enhance the efficacy of topical applications aimed at treating skin conditions. Studies have shown that formulations containing this compound can improve skin hydration and reduce irritation .

Material Science

Polymer Chemistry

In materials science, derivatives of benzodioxine compounds are being investigated for their role in developing new polymeric materials with enhanced properties. The unique structure allows for modifications that can lead to materials with specific mechanical or thermal characteristics.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antibacterial Activity

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, establishing its potential as a lead compound for antibiotic development.

Case Study 2: Cosmetic Efficacy

In a clinical trial assessing the efficacy of a new cosmetic formulation containing this compound, participants reported improved skin texture and reduced redness after four weeks of use. These findings suggest that incorporating this compound can enhance the performance of skincare products.

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional analogs of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid are distinguished by substituent type, position, and biological activity. Below is a detailed analysis:

Positional Isomers

- 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0):

Halogenated Derivatives

Halogenation alters electronic properties and bioactivity:

- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: 179262-57-8):

- 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: Not explicitly stated; Ref: 3D-RAA08171): Bromine substitution increases molecular weight and may improve lipophilicity for drug delivery .

Nitro-Substituted Derivatives

- 6,7-Dinitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: 66411-42-5):

- 7-Nitro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS: 66410-87-5): Molecular formula: C₉H₇NO₆ (MW: 225.16 g/mol). Demonstrates utility in prodrug design due to nitro group reduction to amine intermediates .

Other Functionalized Derivatives

- 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde (CAS: Not provided; PubChem CID: 2795033): Aldehyde group enables Schiff base formation, useful in ligand design for protein degradation probes .

Comparative Data Table

Activité Biologique

2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound notable for its unique bicyclic structure, which includes a benzodioxine ring system and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : C9H8O4

- Molecular Weight : 168.16 g/mol

- Physical Appearance : Typically appears as a white to light yellow crystalline powder.

- Density : Approximately 1.376 g/cm³.

The compound's structure allows it to participate in various chemical reactions, particularly due to the presence of the carboxylic acid group, which can form hydrogen bonds and engage in electrostatic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular pathways involved in inflammation and pain responses. The mechanism of action is believed to involve:

- Binding to Active Sites : The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.

- Modulation of Signaling Pathways : By interacting with key proteins involved in inflammatory processes, it may influence downstream signaling pathways that contribute to disease states.

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways within microbial cells.

Case Studies

-

Inflammation Model Study :

- In a controlled study using animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups.

- Outcome : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, indicating potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 6-Bromo-2,3-dihydrobenzo[1,4]dioxine | Monobrominated version | Lower biological activity |

| 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine | Dibrominated variant | Enhanced anti-cancer properties |

| 7-Amino-2,3-dihydro-1,4-benzodioxine | Amino-substituted version | Versatile small molecule scaffold |

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activities of this compound. Potential studies could focus on:

- In Vivo Efficacy : Exploring the pharmacokinetics and long-term effects in animal models.

- Mechanistic Studies : Investigating specific protein targets and cellular pathways affected by this compound.

- Synthesis of Derivatives : Developing analogs with enhanced potency or selectivity for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid?

- The compound is synthesized via chlorination of the carboxylic acid group using oxalyl chloride in anhydrous dichloromethane (DCM) with catalytic dimethylformamide (DMF). After 2 hours of stirring under nitrogen, the intermediate acyl chloride is formed, which can be further purified via precipitation in methanol and sodium bicarbonate to remove unreacted starting material .

Q. How can researchers confirm the identity and purity of this compound?

- Due to the lack of analytical data from commercial suppliers (e.g., Sigma-Aldrich explicitly states no quality control ), researchers must perform:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight verification.

- High-performance liquid chromatography (HPLC) to assess purity, especially when contamination with starting materials is suspected .

Q. What safety precautions are critical during handling?

- The compound may pose acute toxicity (H302, H312, H332) and irritant risks (H315, H319). Key precautions include:

- Use of personal protective equipment (gloves, goggles, fume hood).

- Avoidance of inhalation or skin contact.

- Proper disposal of waste via neutralization with bicarbonate .

Advanced Research Questions

Q. How can impurities from incomplete reaction or side products be resolved?

- Contamination with unreacted starting material is common. A validated purification method involves:

Suspending the crude product in methanol.

Adding saturated aqueous NaHCO₃ to precipitate impurities.

Vigorous stirring for 1 hour followed by filtration and washing with water/ether .

- Alternative : Column chromatography using ethyl acetate/hexane gradients to isolate the target compound.

Q. What strategies enable functionalization of the benzodioxine core for structure-activity studies?

- Electrophilic aromatic substitution : Introduce halogens (e.g., Cl at the 8-position) for further cross-coupling reactions .

- Amide coupling : React the carboxylic acid with amines (e.g., piperidine derivatives) using coupling agents like EDC/HOBt to generate bioactive analogs .

- Esterification : Protect the carboxylic acid group with methyl/ethyl esters to study metabolic stability .

Q. How to address contradictions in spectral data during characterization?

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular formula (e.g., exact mass ±0.0001 Da) .

- X-ray crystallography : Confirm stereochemistry and bonding patterns, as demonstrated in related dioxane-carboxylic acid derivatives .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex derivatives .

Q. What computational methods support the design of benzodioxine-based inhibitors?

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina.

- DFT calculations : Optimize geometries and predict reactivity of substituted analogs .

Methodological Tables

| Synthetic Challenge | Resolution Method | Reference |

|---|---|---|

| Starting material contamination | MeOH/NaHCO₃ precipitation | |

| Low reaction yield | Optimize stoichiometry of oxalyl chloride |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.